
N-(4-bromobenzyl)-N-methyl-2-(pyridin-2-yl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromobenzyl)-N-methyl-2-(pyridin-2-yl)ethanamine, also known as 25B-NBOMe, is a synthetic hallucinogen that belongs to the phenethylamine class of drugs. It was first synthesized in 2003 by Ralf Heim at the Free University of Berlin. Since then, it has gained popularity as a recreational drug due to its potent hallucinogenic effects. However, its use is associated with serious health risks, including seizures, cardiac arrest, and death. In
Wirkmechanismus
The exact mechanism of action of N-(4-bromobenzyl)-N-methyl-2-(pyridin-2-yl)ethanamine is not fully understood, but it is believed to act as a partial agonist of the 5-HT2A receptor. This results in an increase in the levels of serotonin in the brain, which is responsible for the hallucinogenic effects of the drug.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-bromobenzyl)-N-methyl-2-(pyridin-2-yl)ethanamine are similar to those of other hallucinogens. It can cause changes in perception, mood, and thought processes. It can also cause visual and auditory hallucinations, as well as synesthesia, which is the mixing of senses such as seeing sounds or hearing colors.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-bromobenzyl)-N-methyl-2-(pyridin-2-yl)ethanamine in lab experiments is its potency and selectivity for the 5-HT2A receptor. This makes it a useful tool for investigating the role of this receptor in the brain. However, its recreational use and associated health risks make it a challenging substance to work with in a lab setting.
Zukünftige Richtungen
There are several future directions for research on N-(4-bromobenzyl)-N-methyl-2-(pyridin-2-yl)ethanamine. One area of interest is its potential therapeutic uses, particularly in the treatment of mental health disorders such as depression and anxiety. Another area of interest is the development of safer and more selective agonists of the 5-HT2A receptor for use in research and potentially as therapeutics. Finally, further research is needed to fully understand the long-term effects of N-(4-bromobenzyl)-N-methyl-2-(pyridin-2-yl)ethanamine on the brain and body.
Synthesemethoden
The synthesis of N-(4-bromobenzyl)-N-methyl-2-(pyridin-2-yl)ethanamine involves the reaction of 2-(pyridin-2-yl)ethanamine with 4-bromobenzaldehyde in the presence of a reducing agent such as sodium triacetoxyborohydride. The resulting product is then methylated using methyl iodide to obtain N-(4-bromobenzyl)-N-methyl-2-(pyridin-2-yl)ethanamine.
Wissenschaftliche Forschungsanwendungen
N-(4-bromobenzyl)-N-methyl-2-(pyridin-2-yl)ethanamine has been used in scientific research to investigate its mechanism of action and its effects on the brain. It is a potent agonist of the 5-HT2A receptor, which is responsible for the hallucinogenic effects of drugs such as LSD and psilocybin. Studies have shown that N-(4-bromobenzyl)-N-methyl-2-(pyridin-2-yl)ethanamine has a higher affinity for the 5-HT2A receptor than LSD, making it a more potent hallucinogen.
Eigenschaften
Molekularformel |
C15H17BrN2 |
|---|---|
Molekulargewicht |
305.21 g/mol |
IUPAC-Name |
N-[(4-bromophenyl)methyl]-N-methyl-2-pyridin-2-ylethanamine |
InChI |
InChI=1S/C15H17BrN2/c1-18(11-9-15-4-2-3-10-17-15)12-13-5-7-14(16)8-6-13/h2-8,10H,9,11-12H2,1H3 |
InChI-Schlüssel |
QALWBFOQSRNSCP-UHFFFAOYSA-N |
SMILES |
CN(CCC1=CC=CC=N1)CC2=CC=C(C=C2)Br |
Kanonische SMILES |
CN(CCC1=CC=CC=N1)CC2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



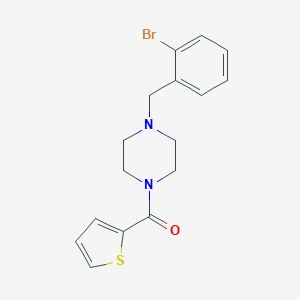
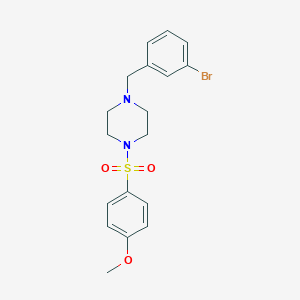
![1-(3-Fluorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248766.png)
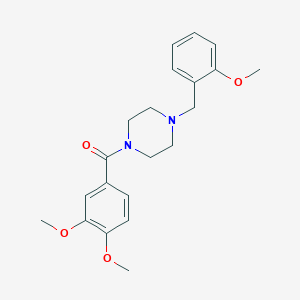

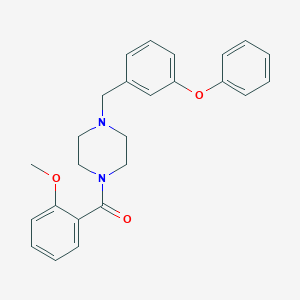
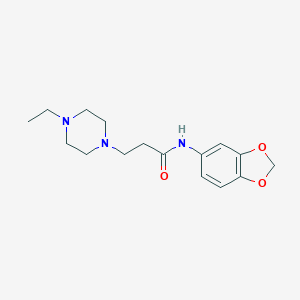

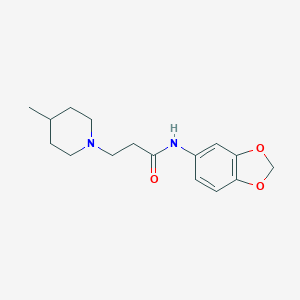


![[4-(2-Methoxy-benzyl)-piperazin-1-yl]-thiophen-2-yl-methanone](/img/structure/B248783.png)

